Waag-3R

ADAMTS-4 Aggrecanase FRET substrate

WAAG-3R is the industry-standard FRET substrate for dual ADAMTS-4/5 screening, validated with reference inhibitors (Aldumastat, GM6001) for benchmarking. Its defined, homogeneous composition delivers Z'-factor values >0.7 in 384/1536-well formats, enabling reliable HTS campaigns. Unlike heterogeneous aggrecan or alternative FAM/TAMRA peptides, WAAG-3R eliminates substrate-dependent potency shifts, ensuring cross-study IC50 comparability. Procure this essential tool to streamline lead optimization with direct, quantitative selectivity ratio determination and cellular validation in a single assay.

Molecular Formula C69H109N23O24
Molecular Weight 1644.7 g/mol
Cat. No. B12388637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWaag-3R
Molecular FormulaC69H109N23O24
Molecular Weight1644.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C69H109N23O24/c1-7-35(4)55(67(111)87-47(30-77-41-21-20-38(91(113)114)29-49(41)92(115)116)64(108)85-44(18-11-13-27-71)63(107)83-42(57(73)101)17-10-12-26-70)89-66(110)54(34(2)3)88-65(109)48(33-93)82-51(96)32-78-60(104)43(19-14-28-76-69(74)75)84-58(102)36(5)80-62(106)46(23-25-53(99)100)81-50(95)31-79-61(105)45(22-24-52(97)98)86-68(112)56(37(6)94)90-59(103)39-15-8-9-16-40(39)72/h8-9,15-16,20-21,29,34-37,42-48,54-56,77,93-94H,7,10-14,17-19,22-28,30-33,70-72H2,1-6H3,(H2,73,101)(H,78,104)(H,79,105)(H,80,106)(H,81,95)(H,82,96)(H,83,107)(H,84,102)(H,85,108)(H,86,112)(H,87,111)(H,88,109)(H,89,110)(H,90,103)(H,97,98)(H,99,100)(H4,74,75,76)/t35-,36-,37+,42-,43-,44-,45-,46-,47-,48-,54-,55-,56-/m0/s1
InChIKeyIVQACLFRHJPSHA-WLSNAMILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Waag-3R (WAAG-3R) FRET Substrate for ADAMTS-4 and ADAMTS-5 Activity Assays: Procurement Guide


Waag-3R (also designated WAAG-3R) is a fluorescence resonance energy transfer (FRET)-based peptide substrate with the sequence Abz-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-Dap(Dnp)-Lys-Lys-NH₂, a molecular formula of C₆₉H₁₀₉N₂₃O₂₄, and a molecular weight of approximately 1644.7 g/mol [1]. It is specifically engineered for monitoring the enzymatic activity of aggrecanases ADAMTS-4 (Aggrecanase-1) and ADAMTS-5 (Aggrecanase-2), which are key proteases involved in aggrecan degradation in osteoarthritic cartilage . Upon cleavage by these enzymes, the peptide undergoes hydrolysis that separates the Abz (2-aminobenzoyl) fluorophore from the Dnp (2,4-dinitrophenyl) quencher, resulting in a measurable increase in fluorescence at excitation/emission wavelengths of 340/420 nm [2].

Why Generic Substitution of Waag-3R (WAAG-3R) Fails in ADAMTS-4 and ADAMTS-5 Assays


Generic substitution with alternative aggrecanase substrates such as full-length aggrecan, alternative FRET peptides (e.g., 5-FAM/TAMRA-based substrates), or unlabeled peptides fails because these substrates differ fundamentally in cleavage kinetics, detection sensitivity, and enzyme selectivity. Full-length aggrecan introduces assay variability due to its heterogeneous glycosylation and multiple cleavage sites, making quantitative inhibitor comparisons across studies unreliable [1]. Alternative FRET peptides such as the 5-FAM/TAMRA substrate exhibit different excitation/emission profiles (490/520 nm) and distinct enzyme selectivity patterns; for example, the 5-FAM/TAMRA substrate is reported to be cleaved by ADAMTS-4 but not by ADAMTS-5 or ADAMTS-1, whereas WAAG-3R enables dual-enzyme assessment [2]. Consequently, substituting WAAG-3R with another substrate precludes direct cross-study comparison of inhibitor IC₅₀ values and compromises the reproducibility of high-throughput screening campaigns.

Waag-3R (WAAG-3R) Quantified Differentiation Evidence Against Alternative Substrates


Waag-3R (WAAG-3R) vs. Full-Length Aggrecan: Quantified Reduction in Assay Variability

WAAG-3R provides a defined, single-cleavage-site substrate in contrast to full-length aggrecan, which contains multiple ADAMTS-4 and ADAMTS-5 cleavage sites (including the IGD and CS-2 domains) and exhibits heterogeneous glycosylation that alters enzyme accessibility [1]. Whereas full-length aggrecan assays produce cleavage fragments requiring immunoblotting or ELISA detection with inter-assay coefficients of variation (CV) typically ranging from 15% to 30%, WAAG-3R-based FRET assays in 384-well format achieve intra-plate CV values below 10% and Z'-factor values consistently above 0.7, meeting industry standards for high-throughput screening (HTS) [2]. This reduction in variability is directly attributable to the substrate's defined molecular composition and homogeneous cleavage kinetics.

ADAMTS-4 Aggrecanase FRET substrate osteoarthritis enzyme assay

Waag-3R (WAAG-3R) Enables Direct ADAMTS-4 vs. ADAMTS-5 Inhibitor Selectivity Profiling

WAAG-3R is cleaved by both ADAMTS-4 and ADAMTS-5, enabling direct head-to-head comparison of inhibitor selectivity across the two enzymes within the same substrate framework. In contrast, alternative FRET substrates such as the 5-FAM/TAMRA peptide are reported to be cleaved by ADAMTS-4 but not by ADAMTS-5 or ADAMTS-1, precluding parallel assessment of ADAMTS-5 inhibition [1]. Using WAAG-3R as substrate, BindingDB documents an IC₅₀ of 3.0 μM for a test compound against ADAMTS-4 and 5.8 μM for another test compound against ADAMTS-5, demonstrating the substrate's utility for quantifying differential inhibition across the two aggrecanase isoforms [2][3]. This dual-enzyme compatibility allows researchers to calculate selectivity ratios (e.g., ADAMTS-5 IC₅₀ / ADAMTS-4 IC₅₀) using a single substrate.

ADAMTS-5 Aggrecanase-2 inhibitor selectivity FRET assay osteoarthritis

Waag-3R (WAAG-3R) Assay Validated with Reference Inhibitors Aldumastat and GM6001 in ADAMTS-5 Screening

WAAG-3R-based assays have been validated using established reference inhibitors, providing a benchmark for comparing newly developed ADAMTS inhibitors across laboratories. In an ADAMTS-5 protease assay service utilizing WAAG-3R at 50 μM as substrate, the reference inhibitor Aldumastat exhibited an IC₅₀ of 8.1 nM, while the broad-spectrum metalloproteinase inhibitor GM6001 (Ilomastat) exhibited an IC₅₀ of 117.1 nM [1]. This ~14.5-fold difference in potency serves as an internal reference standard for assay performance validation. In a separate ADAMTS-4 assay using WAAG-3R, Aldumastat demonstrated an IC₅₀ of 28.2 nM and GM6001 exhibited an IC₅₀ of 42.7 nM, illustrating enzyme-dependent differences in inhibitor potency that can only be reliably quantified using a substrate compatible with both enzymes [2].

ADAMTS-5 Aldumastat GM6001 reference inhibitor high-throughput screening

Waag-3R (WAAG-3R) Supports Cell-Based ADAMTS-5 Inhibitor Screening in CHO Expression Systems

WAAG-3R has been successfully employed in cell-based assay formats using Chinese hamster ovary (CHO) cells expressing human ADAMTS-5, demonstrating its utility beyond purified enzyme systems. Multiple inhibitors tested in this cell-based format using WAAG-3R as substrate have yielded IC₅₀ values ranging from 30 nM to 120 nM [1][2][3]. For instance, one compound (CHEMBL2164094) exhibited an IC₅₀ of 30 nM against human ADAMTS-5 expressed in CHO cells using WAAG-3R as substrate with a 15-minute preincubation and 1-hour FRET measurement [1]. Another compound (CHEMBL2164120) under identical assay conditions exhibited an IC₅₀ of 50 nM [3]. In contrast, assays using full-length aggrecan in cell-based systems require post-incubation immunoblotting for aggrecan neoepitope detection, introducing additional processing steps and extended turnaround times incompatible with rapid iterative medicinal chemistry cycles [4].

cell-based assay CHO cells ADAMTS-5 inhibitor screening FRET

Waag-3R (WAAG-3R) Fluorescence Spectral Properties Optimized for Common Plate Reader Compatibility

WAAG-3R utilizes the Abz/Dnp FRET pair with excitation/emission maxima of 340/420 nm, a spectral profile that is compatible with standard fluorescence plate readers and minimizes interference from library compounds [1]. The 340 nm excitation falls within the UV range commonly available on multimode readers, while the 420 nm emission is well separated from the absorbance spectra of most small-molecule screening compounds. In contrast, alternative 5-FAM/TAMRA FRET substrates operate at 490/520 nm, where many drug-like compounds exhibit intrinsic fluorescence or absorbance, potentially elevating background signal and producing false negatives in HTS campaigns [2]. Additionally, the Abz/Dnp pair is less susceptible to quenching by DMSO, the standard solvent for compound libraries, relative to fluorescein-based fluorophores [3].

FRET fluorescence spectroscopy plate reader excitation/emission DMSO

Waag-3R (WAAG-3R) Molecular Definition Enables Direct Cross-Study IC₅₀ Comparison Across Multiple Inhibitor Chemotypes

The defined molecular composition of WAAG-3R has facilitated its adoption as a reference substrate across multiple independent research groups, enabling direct cross-study comparison of ADAMTS-4 and ADAMTS-5 inhibitor potency. BindingDB curates IC₅₀ data for numerous inhibitors tested with WAAG-3R as substrate, including values ranging from 30 nM (high-potency inhibitors) to 10 μM (low-potency inhibitors) [1][2][3]. For example, one compound exhibited an IC₅₀ of 10 nM against recombinant ADAMTS-4 using WAAG-3R, while another compound tested under identical substrate conditions exhibited an IC₅₀ of 10 μM, demonstrating a 1,000-fold dynamic range for inhibitor discrimination [1]. In contrast, inhibitor IC₅₀ values obtained using different substrates (e.g., full-length aggrecan, alternative FRET peptides, or unlabeled peptides) cannot be directly compared due to substrate-dependent variations in apparent enzyme affinity and turnover kinetics [4].

ADAMTS-4 IC₅₀ cross-study comparison inhibitor BindingDB

Optimal Procurement and Application Scenarios for Waag-3R (WAAG-3R)


High-Throughput Screening of ADAMTS-4 and ADAMTS-5 Inhibitors for Osteoarthritis Drug Discovery

WAAG-3R is optimally deployed in 384-well or 1536-well plate formats for HTS campaigns targeting ADAMTS-4 and ADAMTS-5 inhibition. Its homogeneous FRET readout eliminates wash steps and enables continuous kinetic monitoring, while its defined molecular composition yields Z'-factor values >0.7, meeting industry HTS acceptance criteria. The substrate's dual-enzyme compatibility allows simultaneous screening against both aggrecanase isoforms from a single compound library, reducing screening costs and accelerating hit identification [1]. Reference inhibitor data (Aldumastat IC₅₀ = 8.1 nM against ADAMTS-5; GM6001 IC₅₀ = 117.1 nM) provide internal plate controls for assay validation [2].

Inhibitor Selectivity Profiling Between ADAMTS-4 and ADAMTS-5 in Lead Optimization

During medicinal chemistry lead optimization, WAAG-3R enables quantitative determination of inhibitor selectivity ratios (ADAMTS-5 IC₅₀ / ADAMTS-4 IC₅₀) using a single substrate. This eliminates the confounding variable of substrate-dependent potency shifts that arise when comparing inhibition measured with different substrates. The validated reference inhibitor IC₅₀ values for Aldumastat (8.1 nM on ADAMTS-5 vs. 28.2 nM on ADAMTS-4) and GM6001 (117.1 nM on ADAMTS-5 vs. 42.7 nM on ADAMTS-4) serve as benchmarks for evaluating the selectivity profile of novel chemical series [1].

Cell-Based ADAMTS-5 Activity Assessment in CHO Expression Systems

WAAG-3R is suitable for cell-based assays using CHO cells expressing recombinant human ADAMTS-5, enabling direct FRET readout from conditioned medium without the need for immunoblotting or ELISA detection [1]. This application is particularly valuable for confirming that inhibitor activity observed in purified enzyme assays translates to a cellular context, and for assessing cell permeability of candidate inhibitors. The 1-hour assay turnaround time supports rapid SAR iteration in lead optimization programs [2].

Cross-Laboratory Benchmarking and Meta-Analysis of ADAMTS Inhibitor Potency

Due to its widespread adoption as a reference substrate, WAAG-3R-based IC₅₀ data from multiple independent laboratories are curated in public databases such as BindingDB and ChEMBL, enabling cross-study potency comparisons and meta-analyses of inhibitor structure-activity relationships [1]. Researchers procuring WAAG-3R can directly benchmark their novel inhibitors against literature compounds tested under the same substrate conditions, facilitating data sharing and reducing redundant assay development efforts. The substrate's defined molecular composition ensures that observed differences in inhibitor potency reflect genuine differences in enzyme inhibition rather than substrate-dependent artifacts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Waag-3R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.